(4S)-Dicloxilloic Acid
Description
Properties
Molecular Formula |
C₁₈H₁₉Cl₂N₃O₄S |
|---|---|
Molecular Weight |
444.33 |
Synonyms |
2-[[[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-(4S)-thiazolidinecarboxylic Acid; Dicloxacillin Impurity B |
Origin of Product |
United States |
Origin and Formation Pathways of 4s Dicloxilloic Acid
Chemical Degradation Pathways of Dicloxacillin (B1670480) Leading to (4S)-Dicloxilloic Acid
The structural integrity of Dicloxacillin, a β-lactam antibiotic, is susceptible to various chemical stressors, resulting in its degradation to several products, including this compound. These degradation pathways are primarily driven by hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation Mechanisms
Hydrolysis is a principal mechanism responsible for the degradation of Dicloxacillin, leading to the formation of penicilloic acids. The β-lactam ring, a cornerstone of the penicillin structure, is highly susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This attack results in the cleavage of the amide bond within the four-membered ring, yielding the corresponding penicilloic acid. In the case of Dicloxacillin, this product is known as Dicloxilloic Acid.
The process is particularly accelerated under alkaline conditions. Studies have shown that significant degradation of Dicloxacillin sodium occurs in alkaline environments, leading to the formation of what is broadly termed "penicilloic acid of dicloxacillin" nih.govresearchgate.net. This compound is a specific stereoisomer of this degradation product, also identified as Dicloxacillin EP Impurity B bath.ac.ukslideshare.net. The formation involves the opening of the β-lactam ring to form a dicarboxylic acid derivative.
The general mechanism for the hydrolysis of penicillins to penicilloic acid is well-established uomus.edu.iq. The initial step involves the nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening to form the penicilloic acid. The stereochemistry at the C5 and C6 positions of the original penicillin molecule influences the stereochemistry of the resulting penicilloic acid.
| Degradation Condition | Key Observations | Resulting Products | Reference |
| Alkaline Hydrolysis | Major degradation pathway for Dicloxacillin Sodium. | Penicilloic acid of dicloxacillin | nih.govresearchgate.net |
| Aqueous Solutions | Instability of penicillins in water is well-documented. | Penicilloic acids | researchgate.net |
Oxidative Degradation Processes
Dicloxacillin is also susceptible to oxidative degradation. Forced degradation studies have demonstrated that Dicloxacillin Sodium undergoes significant degradation under oxidative conditions researchgate.netdrugbank.com. While the precise mechanisms and the full spectrum of degradation products are complex, the formation of this compound under such stress has been noted. The sulfur atom in the thiazolidine (B150603) ring is a potential site for oxidation, which can lead to sulfoxide (B87167) derivatives and subsequent cleavage of the molecule. However, the direct oxidative pathway to this compound is less explicitly detailed in the literature compared to hydrolysis.
Photolytic Degradation Influences
Exposure to light, particularly UV radiation, can induce the degradation of Dicloxacillin. Photodegradation studies are a critical component of stability testing for pharmaceuticals. Research indicates that Dicloxacillin is susceptible to photolysis researchgate.netdrugbank.com. The absorption of light energy can lead to the excitation of electrons within the molecule, triggering a cascade of chemical reactions that can include ring cleavage and rearrangements.
While photolytic degradation of Dicloxacillin has been confirmed, the specific identification of this compound as a major photoproduct requires further elucidation. Studies on the photodegradation of other β-lactam antibiotics suggest that complex mixtures of photoproducts are often formed mdpi.com. The exact pathway and yield of this compound under photolytic stress are areas for ongoing investigation.
Enzymatic Transformation Pathways Yielding this compound
The biotransformation of Dicloxacillin by microorganisms and their enzymes represents another significant pathway for the formation of its degradation products, including this compound.
Identification of Biocatalytic Systems
Research has identified specific microorganisms capable of degrading Dicloxacillin. A notable example is the fungus Leptosphaerulina sp., which has been shown to completely remove Dicloxacillin from aqueous solutions researchgate.netencyclopedia.pub. This fungus produces extracellular enzymes that are responsible for the biotransformation of the antibiotic.
The primary enzymes implicated in the degradation of Dicloxacillin by Leptosphaerulina sp. are laccase and versatile peroxidase researchgate.netencyclopedia.pub. These enzymes are part of the ligninolytic system of the fungus, which is naturally designed to break down complex aromatic polymers like lignin.
| Biocatalytic System | Key Findings | Implicated Enzymes | Reference |
| Leptosphaerulina sp. | Complete removal of Dicloxacillin from water. | Laccase, Versatile Peroxidase | researchgate.netencyclopedia.pub |
Enzyme Characterization and Reaction Specificity
Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, while versatile peroxidases (EC 1.11.1.16) are heme-containing enzymes with broad substrate specificity.
Studies on the laccase produced by Leptosphaerulina chartarum have provided insights into its characteristics. The enzyme is a monomeric protein with a molecular weight of approximately 38 kDa. It exhibits optimal activity in an acidic pH range (optimum at pH 3.8) and at a temperature of 40°C nih.gov. The enzyme's ability to degrade various xenobiotics has been demonstrated, and its action on Dicloxacillin likely involves the oxidative cleavage of the molecule researchgate.netnih.gov.
The enzymatic degradation of penicillins, including Dicloxacillin, often initiates with the cleavage of the β-lactam ring, a reaction catalyzed by β-lactamases. However, Dicloxacillin is designed to be resistant to many common bacterial β-lactamases researchgate.netnih.gov. The enzymes from Leptosphaerulina sp., laccase and versatile peroxidase, employ a different, oxidative mechanism. This oxidative attack can lead to the formation of various degradation products. While the direct enzymatic synthesis of this compound has been reported as a metabolic outcome, the precise sequence of enzymatic reactions and the specificity for the formation of the (4S) stereoisomer are subjects of ongoing research nih.govresearchgate.netpreprints.org.
| Enzyme | Source Organism | Molecular Weight (approx.) | Optimal pH | Optimal Temperature | Reference |
| Laccase | Leptosphaerulina chartarum | 38 kDa | 3.8 | 40°C | nih.gov |
| Versatile Peroxidase | Leptosphaerulina sp. | - | - | - | researchgate.netencyclopedia.pub |
Environmental Degradation Studies and Formation Profiles
The formation of this compound is a key event in the environmental lifecycle of dicloxacillin. It is principally formed through the hydrolysis of the β-lactam ring, a characteristic structural feature of penicillin antibiotics. This process can be triggered by both abiotic and biotic factors in the environment.
Studies have shown that the degradation of dicloxacillin can occur in various environmental compartments, including water and soil. In aqueous environments, the stability of the β-lactam ring is pH-dependent. Both acidic and alkaline conditions can catalyze its hydrolysis, leading to the formation of dicloxilloic acid. tandfonline.comnih.gov For instance, research on cloxacillin (B1194729), a structurally similar antibiotic, demonstrated that its degradation rate and the formation of corresponding penicilloic acids are influenced by the pH of the solution. cjhp-online.ca
The microbial communities present in environments like wastewater treatment plants play a significant role in the degradation of dicloxacillin. rsc.orgicontrolpollution.com Bacteria that have developed resistance to β-lactam antibiotics often produce β-lactamase enzymes. These enzymes specifically target and cleave the amide bond in the β-lactam ring, rapidly converting dicloxacillin into dicloxilloic acid. repec.org Studies on the biodegradation of dicloxacillin using free-living bacteria isolated from hospital wastewater have demonstrated complete degradation of the antibiotic, with the formation of metabolites such as this compound. proquest.com
Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO2) and photo-Fenton processes, have also been investigated for the removal of dicloxacillin from water. tandfonline.comresearchgate.net These processes can effectively degrade dicloxacillin, and while they can lead to complete mineralization, this compound is an expected initial transformation product resulting from the attack on the β-lactam ring. tandfonline.comresearchgate.net
The formation profile of this compound in the environment is dynamic and depends on factors such as the concentration of dicloxacillin, pH, temperature, and the composition of the microbial population. rsc.orgnih.govresearchgate.net In wastewater treatment plants, a significant percentage of dicloxacillin can be transformed into its penicilloic acid form. icontrolpollution.com
Related Degradation Products and Structural Analogues
The degradation of dicloxacillin and other isoxazolyl penicillins, such as cloxacillin and oxacillin, yields a range of related degradation products and structural analogues of this compound. These compounds typically share the opened β-lactam ring structure, the penicilloic acid core, but may differ in the side chains or further degradation moieties.
The primary group of related degradation products are the various isomers of dicloxacillin penicilloic acid . nih.gov Besides the (4S) isomer, other stereoisomers can also be formed.
Further degradation of dicloxacillin can lead to the formation of smaller molecules. For instance, the side chain, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid , can be cleaved from the penicilloic acid backbone.
Structural analogues of this compound are derived from the degradation of other isoxazolyl penicillins. For example:
Cloxacillin , which has one chlorine atom on the phenyl ring, degrades to form cloxacilloic acid . cjhp-online.ca
Oxacillin , which lacks any halogen substituents on the phenyl ring, degrades to oxacilloic acid . tandfonline.comrepec.orgnih.gov
Flucloxacillin , containing both a fluorine and a chlorine atom, degrades to flucloxacilloic acid . nih.govakjournals.com
These penicilloic acids are structurally very similar to this compound, with the main difference being the substitution pattern on the phenyl group of the isoxazole (B147169) side chain. The study of their formation and presence as impurities in pharmaceutical formulations is crucial for quality control. nih.govnih.gov Additionally, under certain conditions, penicilloic acids can undergo further reactions, such as dimerization, leading to the formation of penicilloic and penilloic acid dimers. clearsynth.com
Synthetic Methodologies for 4s Dicloxilloic Acid
Chemical Synthesis Routes from Precursors
The chemical synthesis of penicillin derivatives has been a significant challenge in organic chemistry, famously overcome by John C. Sheehan's total synthesis of Penicillin V. The principles established in this seminal work are applicable to the synthesis of related structures like Dicloxacillin (B1670480) and, by extension, its penicilloic acid derivative.
A retrosynthetic analysis of (4S)-Dicloxilloic acid reveals its connection to the parent β-lactam, Dicloxacillin. The primary disconnection involves the hydrolysis of the amide bond within the β-lactam ring, a reaction that occurs readily. This leads back to the intact penicillin core structure.
Further retrosynthetic cleavage of the β-lactam ring of the Dicloxacillin precursor points to a penicilloic acid-type intermediate as a potential precursor for a cyclization reaction uoi.gr. This strategy highlights the central challenge: the formation of the highly strained four-membered β-lactam ring, which is often deferred to the final stages of the synthesis uoi.grthieme-connect.com.
The key disconnections for the thiazolidine-β-lactam core are:
β-Lactam Ring Formation : Cleavage of the N1-C4 and C2-C3 bonds via a [2+2] cycloaddition (Staudinger reaction) between an imine and a ketene (B1206846) is a common and effective strategy.
Thiazolidine (B150603) Ring Formation : Disconnection of the thiazolidine ring leads back to two crucial precursors: D-penicillamine and a functionalized aldehyde or its equivalent.
This analysis identifies D-penicillamine and 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride as the ultimate key precursors for constructing the Dicloxacillin backbone from which this compound is derived google.com.
Laboratory synthesis of penicilloic acids, including the dicloxacillin derivative, has been developed primarily for creating analytical standards to monitor the degradation of penicillin antibiotics researchgate.netkisti.re.kr. A common laboratory method involves the controlled hydrolysis of the parent penicillin.
A typical procedure for generating Dicloxilloic acid involves:
Dissolving Dicloxacillin sodium in an aqueous solution.
Adjusting the pH to be slightly alkaline (e.g., using sodium hydroxide) to facilitate the nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl carbon.
Stirring the reaction at a controlled temperature until the β-lactam ring is completely opened, which can be monitored by techniques like HPLC.
Careful acidification of the solution to precipitate the penicilloic acid product.
The synthesis of the Dicloxacillin precursor itself involves the acylation of 6-aminopenicillanic acid (6-APA) with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-formyl chloride in a suitable solvent system, often with pH control to ensure the reaction proceeds efficiently google.com.
Optimizing the synthesis of penicillin derivatives and their metabolites involves careful control over various reaction parameters to maximize yield and purity. In the context of chemical synthesis, particularly the Staudinger reaction for β-lactam formation, several factors are critical. The stereoselectivity of this reaction depends significantly on the electronic nature and spatial hindrance of substituents on both the ketene and the imine rsc.org.
For enzymatic approaches, which represent a modern optimization strategy, parameters such as pH, temperature, and substrate concentration are crucial. For instance, in the enzymatic synthesis of ampicillin, a related β-lactam antibiotic, the optimal pH for synthesis activity was found to be around 6.0 at a temperature of 25°C researchgate.netbrieflands.com. Kinetically controlled enzymatic synthesis is often preferred over thermodynamically controlled processes as it can achieve higher yields and productivity by using an activated acyl donor frontiersin.org. The efficiency of enzymatic synthesis is often evaluated by the synthesis/hydrolysis (S/H) ratio, which compares the rate of product formation to the rate of acyl donor hydrolysis frontiersin.org.
| Parameter | Optimal Condition | Rationale |
| pH | 5.5 - 6.5 | Balances enzyme activity for synthesis while minimizing hydrolysis of the product brieflands.com. |
| Temperature | 25-30 °C | Maximizes enzyme synthesis activity while maintaining enzyme stability brieflands.com. |
| Control Strategy | Kinetic Control | Utilizes activated acyl donors to achieve higher yields not limited by equilibrium frontiersin.org. |
| Solvent | Aqueous media | Environmentally benign and mimics physiological conditions for the enzyme brieflands.com. |
Stereoselective Synthesis Approaches for (4S)-Configuration
Achieving the correct stereochemistry of the penicillin core is paramount, as biological activity is highly dependent on the specific arrangement of substituents. The desired (4S) configuration of Dicloxilloic acid is a direct consequence of the stereochemistry of its β-lactam precursor. Asymmetric synthesis methods are therefore essential. The Staudinger ketene-imine [2+2] cycloaddition and the chiral ester enolate-imine cyclocondensation are two of the most widely used methods for the enantiomerically pure synthesis of β-lactams nih.gov.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary can be removed. In the synthesis of β-lactams, chiral auxiliaries can be attached to either the ketene or the imine component of the Staudinger reaction rsc.org.
Auxiliary on the Ketene : Enantiopure oxazolidinones, often derived from readily available amino acids like (S)-phenylglycine, have proven to be excellent chiral auxiliaries for this purpose. When attached to the ketene precursor, they can direct the cycloaddition to yield β-lactams with high diastereomeric ratios nih.gov.
Auxiliary on the Imine : Alternatively, the imine can be prepared from a chiral amine or aldehyde. For example, imines derived from sugars like D-(+)-glucose have been used to achieve high diastereoselectivity in the formation of cis-β-lactams nih.gov. A chiral, oxidatively removable p-methoxyphenethyl (PMPE) group has also been successfully used as an auxiliary on the imine, allowing for double stereoselection and subsequent cleavage under mild conditions thieme-connect.com.
| Auxiliary Type | Attachment Point | Typical Diastereomeric Ratio (dr) | Reference |
| (S)-4-phenyloxazolidinone | Ketene (via acetyl chloride) | 95:5 to 97:3 | nih.gov |
| (-)-Menthyl ester | Ester Enolate | >99% ee (trans-selective) | nih.gov |
| D-xylose derivative | Imine | High (cis-selective) | nih.gov |
| (S)-p-methoxyphenethylamine | Imine | Improved selectivity via double stereoselection | thieme-connect.com |
Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis, as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of β-lactam synthesis, chiral nucleophilic catalysts have been particularly effective rsc.org.
Pioneering work by Lectka and others has shown that chiral nucleophilic amines, such as benzoylquinine and other Cinchona alkaloid derivatives, can catalyze the Staudinger reaction to produce β-lactams with high enantioselectivity and diastereoselectivity rsc.orgacs.orgjhu.edu. These catalysts function in a dual role: first as a base to generate the ketene from an acid chloride, and second as a chiral nucleophile to facilitate the cycloaddition with the imine rsc.orgjhu.edu. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have also emerged as efficient catalysts for these reactions, leading to good stereoselection and yields nih.gov.
| Catalyst Type | Key Feature | Typical Enantiomeric Excess (ee) | Reference |
| Benzoylquinine (BQ) | Cinchona Alkaloid | >95% ee | nih.govjhu.edu |
| Planar-chiral PPY derivatives | Nucleophilic Pyridine | Good stereoselection | nih.gov |
| Bifunctional Lewis Acid-Nucleophile | Cooperative Catalysis | High yields and enantioselectivity | rsc.org |
These catalytic methods provide a powerful means to control the absolute stereochemistry of the β-lactam ring, thereby enabling the synthesis of the specific stereoisomer required to produce this compound.
Isolation and Purification Techniques for Synthetic Products
The isolation and purification of this compound from the synthetic reaction mixture are critical steps to obtain a highly pure reference standard. The primary challenge lies in separating the target compound from unreacted starting material, Dicloxacillin, and other potential side-products. A combination of chromatographic and crystallization techniques is typically employed to achieve the requisite level of purity.
Preparative High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized method for the isolation of polar compounds like this compound. researchgate.net The scalability of HPLC methods from analytical to preparative scales makes it a suitable technique for obtaining pure reference standards. sielc.com The selection of the stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used for the separation of penicillin and its degradation products. nih.gov
A typical preparative HPLC method for the purification of this compound would involve the following:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, preparative scale | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with a pH modifier like formic or phosphoric acid | Acetonitrile acts as the organic modifier to elute the compounds. The aqueous component ensures the retention of polar analytes. An acidic modifier improves peak shape and resolution. sielc.comnih.gov |
| Detection | UV spectrophotometry (e.g., at 240 nm) | Allows for the monitoring of the elution of the target compound and impurities. researchgate.net |
| Fraction Collection | Triggered by UV signal corresponding to the elution of this compound | Enables the selective collection of the pure compound. |
Following chromatographic separation, the collected fractions containing the purified this compound are typically subjected to a solvent removal process, often under reduced pressure, to yield the isolated compound.
Crystallization is another key technique for the final purification of this compound. The choice of solvent is paramount and is often determined empirically. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This differential solubility allows for the formation of a supersaturated solution upon cooling, leading to the crystallization of the pure compound while impurities remain in the mother liquor. For carboxylic acids, polar protic solvents or mixtures containing them can be effective. The crystallization of penicilloic acids can be achieved from aqueous solutions, sometimes with the addition of a miscible organic co-solvent to modulate solubility.
The general steps for purification by crystallization include:
Dissolution of the crude product in a minimal amount of a suitable hot solvent.
Hot filtration to remove any insoluble impurities.
Gradual cooling of the filtrate to induce crystallization.
Isolation of the crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove residual mother liquor.
Drying the crystals under vacuum to remove residual solvent.
The purity of the final product is then confirmed using analytical techniques such as analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Industrial-Scale Synthesis Considerations for Reference Standards
The transition from laboratory-scale synthesis to industrial-scale production of this compound as a reference standard introduces a unique set of challenges and considerations. The primary goal is to ensure consistent production of a highly pure and well-characterized material that meets stringent regulatory requirements. labinsights.nlusp.org
Key Considerations for Industrial-Scale Synthesis:
| Consideration | Details |
| Regulatory Compliance | All manufacturing processes must adhere to Good Manufacturing Practices (GMP). The final reference standard must be characterized and certified according to pharmacopeial guidelines (e.g., USP, EP) or by a certified body. usp.orglgcstandards.com |
| Process Scalability and Robustness | The synthetic process must be scalable, providing consistent yield and purity. The process should be robust, meaning it is insensitive to minor variations in reaction parameters. |
| Impurity Profiling | A thorough understanding of the impurity profile is essential. This includes identifying potential process-related impurities and degradation products other than the target compound. labinsights.nl |
| Purification Strategy | Industrial-scale purification may require large-scale chromatographic systems or optimized crystallization processes to handle larger volumes. The efficiency and cost-effectiveness of the chosen purification method are critical. |
| Characterization and Certification | The final product must undergo extensive characterization to confirm its identity, purity, and potency. This involves a battery of analytical tests, including HPLC, mass spectrometry, NMR, and elemental analysis. The certified reference standard is then accompanied by a comprehensive Certificate of Analysis. |
| Stability and Storage | Long-term stability studies must be conducted to establish appropriate storage conditions and re-test dates for the reference standard. This compound, like many β-lactam derivatives, may be susceptible to degradation if not stored correctly. who.int |
The production of antibiotic impurity reference standards is a specialized field that requires a deep understanding of both synthetic chemistry and regulatory affairs. europa.eu The goal is not high-throughput production, but rather the meticulous and reproducible synthesis of a small quantity of highly pure material that can serve as a benchmark for the pharmaceutical industry.
Advanced Analytical Characterization of 4s Dicloxilloic Acid
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the analysis of pharmaceutical compounds and their impurities. For a polar and chiral molecule like (4S)-Dicloxilloic Acid, a variety of chromatographic strategies are utilized, each offering unique advantages for separation and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of beta-lactam antibiotics and their degradation products due to its high efficiency, sensitivity, and versatility. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the analysis of dicloxacillin (B1670480) and its related substances, including this compound. nih.gov The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. oup.com
Method development involves the careful optimization of several parameters to achieve adequate separation from dicloxacillin and other degradation products. Key parameters include the organic modifier in the mobile phase (typically acetonitrile (B52724) or methanol), the aqueous phase (often a buffer to control pH), the pH of the mobile phase, and the column temperature. nih.gov An acidic pH is often employed to suppress the ionization of the carboxylic acid group in Dicloxilloic Acid, thereby increasing its retention and improving peak shape. oup.com
Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths around 230-240 nm being effective for these compounds. nih.govoup.comingentaconnect.com For more definitive identification and characterization, HPLC can be coupled with mass spectrometry (LC-MS). nih.govnih.gov LC-MS methods have been developed for the simultaneous analysis of dicloxacillin and its impurities, providing molecular weight information that confirms the identity of degradation products like Dicloxilloic Acid. jopcr.comnih.gov
Table 1: Examples of RP-HPLC Conditions for Dicloxacillin and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Kromasil C18 (250x4.6 mm; 5 µm) nih.gov | Symmetry C18 (150x4.6 mm, 5 µm) | C18 (100 mm x 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Methanol:0.001% TFA (pH 6.5) (30:50:20, v/v/v) nih.gov | Methanol:Phosphate buffer (pH 4.6) (70:30, v/v) | Acetonitrile:Water (65:35, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min | 0.5 mL/min nih.gov |
| Detection | UV at 235 nm nih.gov | UV at 273 nm | Mass Spectrometry (ESI, negative mode) nih.gov |
| Retention Time | Dicloxacillin: 1.92 min nih.gov | Not specified | Dicloxacillin: 3.50 min nih.gov |
This table is interactive. Click on the headers to sort.
This compound is a specific stereoisomer. The assessment of enantiomeric purity is critical in pharmaceutical analysis as different enantiomers can have distinct biological activities. chromatographyonline.comyoutube.com Chiral HPLC is the primary method for separating enantiomers. nih.gov This can be achieved in several ways:
Chiral Stationary Phases (CSPs): These are the most common approach. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. youtube.com For acidic compounds like this compound, anion-exchange type CSPs based on quinine (B1679958) or quinidine (B1679956) carbamates have shown remarkable performance. chiraltech.com
Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector is added to the mobile phase. springernature.com It forms transient diastereomeric complexes with the analyte enantiomers, which can then be separated on a standard achiral column. springernature.com
Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column. libretexts.org
The choice of method depends on the specific properties of the analyte and the availability of suitable chiral selectors or derivatizing agents. Detection can be performed with a standard UV detector, but for enhanced specificity, a circular dichroism (CD) detector can be used, which responds differently to each enantiomer. nih.gov
As a polar degradation product, this compound can be challenging to retain on traditional reversed-phase columns, sometimes eluting near the void volume. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative for separating such polar compounds. researchgate.net
In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this layer and the bulk mobile phase. HILIC is particularly well-suited for compounds that are too polar for RP-HPLC and not volatile enough for GC. researchgate.net The coupling of HILIC with mass spectrometry is straightforward as the high organic content of the mobile phase facilitates efficient spray ionization. researchgate.net
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. This compound, being a polar, non-volatile carboxylic acid, cannot be analyzed directly by GC. colostate.edu High temperatures in the GC inlet can cause degradation, making it difficult to obtain reliable results for such compounds. jopcr.com
To make it amenable to GC analysis, this compound must first be converted into a more volatile and thermally stable derivative. colostate.edu This process, known as derivatization, typically targets the active hydrogen atoms in functional groups like -COOH and -OH. Common derivatization strategies include:
Alkylation: This process converts carboxylic acids into esters (e.g., methyl esters), which are significantly more volatile. colostate.edu
Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and increases volatility. mdpi.com
Once derivatized, the compound can be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). fmach.it However, due to the extra sample preparation step and the potential for thermal degradation even after derivatization, LC-based methods are generally preferred for the analysis of penicilloic acids. jopcr.com
Supercritical Fluid Chromatography (SFC) Utilization
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC offers several advantages, including high separation efficiency, fast analysis times, and reduced use of organic solvents. chromatographytoday.com
SFC is particularly effective for the analysis and purification of chiral compounds and is often considered a superior technique to HPLC for chiral separations. chromatographyonline.com The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to faster separations. chromatographytoday.com For polar analytes like this compound, the polarity of the mobile phase is increased by adding a polar organic solvent (modifier), such as methanol. americanpharmaceuticalreview.com
The technique is orthogonal to reversed-phase HPLC, meaning it provides different selectivity, which can be advantageous for separating complex mixtures of impurities. americanpharmaceuticalreview.comresearchgate.net SFC can be readily coupled with mass spectrometry for sensitive and selective detection. Given its strengths in both chiral and polar compound analysis, SFC represents a powerful tool for the advanced characterization of this compound. chromatographyonline.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Dicloxacillin |
| Methanol |
| Quinine |
| Quinidine |
Spectroscopic Identification and Elucidation Methods
The definitive identification and structural elucidation of this compound rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural assignment.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen, or those in aromatic systems, will resonate at higher chemical shifts (downfield).
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. Carbonyl carbons, for example, typically appear at the downfield end of the spectrum. The ¹³C NMR chemical shifts for the parent compound, dicloxacillin, have been reported and serve as a basis for the assignment of signals in this compound. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~ 4.5 | ~ 70 |
| 3 | ~ 3.5 | ~ 65 |
| 5 | - | ~ 75 |
| 6 | ~ 1.5, ~ 1.6 | ~ 30, ~ 32 |
| 7 | ~ 5.5 | ~ 175 |
| 8' | ~ 5.4 | ~ 170 |
| 2'' | - | ~ 162 |
| 3'' | - | ~ 110 |
| 4'' | - | ~ 165 |
| 5'' | ~ 2.5 | ~ 15 |
| 1''' | - | ~ 130 |
| 2''' | - | ~ 132 |
| 3''' | ~ 7.5 | ~ 130 |
| 4''' | ~ 7.4 | ~ 128 |
| 5''' | ~ 7.5 | ~ 130 |
| 6''' | - | ~ 132 |
Note: The chemical shifts are predicted based on the known values for dicloxacillin and the expected changes upon hydrolysis of the β-lactam ring. Actual experimental values may vary depending on the solvent and other experimental conditions.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons in the thiazolidine (B150603) ring and the side chain of this compound.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range correlations. For instance, correlations from the methyl protons to the carbons in the isoxazole (B147169) ring can confirm the side-chain structure.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation of penicilloic acids, including those of cloxacillin (B1194729) and amoxicillin (B794), has been studied, and these studies provide a basis for predicting the fragmentation of this compound. researchgate.netnih.govcore.ac.uk The fragmentation pattern is characteristic of the molecule and can be used for its identification. A common fragmentation pathway for penicilloic acids involves the cleavage of the thiazolidine ring.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. This process provides detailed structural information and is highly specific for the target analyte. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The resulting product ion spectrum would show characteristic fragments that can be used to confirm the structure. The fragmentation of penicillins and their metabolites often involves the opening of the β-lactam and thiazolidine rings. chromatographyonline.comresearchgate.netnih.gov
Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 488.0 [M+H]⁺ | 470.0 | H₂O |
| 488.0 [M+H]⁺ | 444.0 | CO₂ |
| 488.0 [M+H]⁺ | 327.0 | C₇H₈NO₂S |
| 488.0 [M+H]⁺ | 277.0 | C₁₀H₇Cl₂N₂O₂ |
| 488.0 [M+H]⁺ | 160.0 | C₁₁H₈Cl₂N₂O₃ |
Note: The predicted m/z values are based on the expected fragmentation pathways for penicilloic acids. The actual observed fragments may vary depending on the instrument and experimental conditions.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, which is formed by the hydrolytic cleavage of the β-lactam ring of Dicloxacillin, HRMS provides a precise mass measurement that confirms its molecular formula.
The molecular formula of this compound has been established as C₁₉H₁₉Cl₂N₃O₆S. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass of the molecular ion with sub-parts-per-million (ppm) accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. A study on the degradation of Dicloxacillin identified a product corresponding to the penicilloic acid derivative with a molecular weight of 487, consistent with the hydrolysis of the β-lactam ring. jopcr.com
The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned elemental composition.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉Cl₂N₃O₆S |
| Theoretical Exact Mass (Monoisotopic) | 487.03716 Da |
| Measured m/z (e.g., [M+H]⁺) | ~488.0444 Da |
Note: The measured m/z value is hypothetical for illustrative purposes but represents a typical result for the protonated molecule ([M+H]⁺) in a positive ion mode HRMS experiment.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that reveals the presence of specific functional groups. The transformation of Dicloxacillin to this compound involves the hydrolysis of the four-membered β-lactam ring, resulting in the formation of a carboxylic acid and a secondary amine. This structural change is clearly reflected in the IR spectrum.
Key differences between the IR spectrum of Dicloxacillin and this compound include the disappearance of the characteristic β-lactam carbonyl (C=O) stretch (typically around 1770 cm⁻¹) and the appearance of new bands corresponding to the newly formed carboxylic acid. Carboxylic acids exhibit a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching bands. libretexts.org Additionally, the carboxylic acid C=O stretch appears around 1710-1760 cm⁻¹. libretexts.org The amide C=O stretching vibration from the side chain remains present in the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretch |
| Amide N-H | ~3300 (moderate) | Stretch |
| Aromatic/Aliphatic C-H | 3100 - 2850 | Stretch |
| Carboxylic Acid C=O | 1760 - 1710 | Stretch |
| Amide C=O (Amide I) | ~1650 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety, which is inherited from the parent Dicloxacillin molecule.
Since the hydrolysis of the β-lactam ring does not alter this chromophoric system, the UV-Vis spectrum of this compound is expected to be very similar to that of Dicloxacillin. Studies on Dicloxacillin have shown a maximum absorbance (λmax) at approximately 274 nm in aqueous solutions. ijptjournal.comresearchgate.net This absorbance is characteristic of the substituted aromatic and isoxazole ring system. UV-Vis spectroscopy is therefore a useful technique for quantifying this compound, especially when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).
Table 3: UV-Vis Spectroscopic Data
| Parameter | Value |
|---|---|
| Chromophore | 3-(2,6-dichlorophenyl)-5-methylisoxazole |
| Solvent | Water or aqueous buffer |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique can provide definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The historic determination of the structure of penicillin itself was a landmark achievement of X-ray crystallography. nobelprize.orgox.ac.ukreddit.com
Quantitative Analytical Method Validation for this compound
To accurately quantify this compound, particularly as an impurity in Dicloxacillin drug substances or products, a validated analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common approach. Method validation is performed according to international guidelines (e.g., ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. oup.com
Linearity, Accuracy, and Precision Assessments
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this is determined by preparing a series of standard solutions at different concentrations and plotting the detector response (e.g., peak area) against concentration. A linear relationship is typically demonstrated by a high correlation coefficient (r² > 0.999).
Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of this compound is added (spiked) into a sample matrix. The percentage of the spiked analyte that is recovered by the method is then calculated.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 4: Representative Method Validation Parameters for Linearity, Accuracy, and Precision
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity Range | - | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
Note: These values are representative based on validated HPLC methods for Dicloxacillin and related impurities. oup.comnih.govscispace.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. The LOQ is a critical parameter for methods used to control impurities, as it defines the lower limit of the reporting threshold. These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov
Table 5: Representative LOD and LOQ Values
| Parameter | Method of Calculation | Example Result (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | 3.3 × (Standard Deviation of Response / Slope) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 10 × (Standard Deviation of Response / Slope) | 1.5 µg/mL |
Note: These values are representative based on validated HPLC methods for Dicloxacillin and related impurities. ijptjournal.com
Chemical Reactivity and Stability Studies of 4s Dicloxilloic Acid
Acid-Base Chemistry and Dissociation Constants
For instance, the pKa values for benzylpenicilloic acid are approximately 2.8 and 6.2. It is expected that the pKa values for (4S)-Dicloxilloic Acid would be in a similar range. The electron-withdrawing nature of the 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain might slightly influence the acidity of the carboxylic acid groups.
Table 1: Estimated pKa Values for this compound
| Ionizable Group | Estimated pKa |
|---|---|
| Carboxylic Acid 1 | ~2.5 - 3.0 |
Note: These are estimated values based on structurally similar compounds.
The acid-base chemistry is crucial in determining the solubility and stability of this compound in different pH environments. At physiological pH (~7.4), both carboxylic acid groups would be deprotonated, rendering the molecule as a dianion.
Hydrolysis and Solvolysis Reactions
The formation of this compound itself is a result of the hydrolysis of the β-lactam ring of Dicloxacillin (B1670480). Once formed, this compound can undergo further degradation, particularly through hydrolysis of its amide bond, although this is generally a slower process compared to the initial β-lactam ring opening.
The rate of hydrolysis of penicilloic acids is significantly influenced by pH and temperature. In acidic solutions, penicilloic acids can undergo a complex series of reactions, including rearrangement and further degradation to penilloic acids and other smaller molecules. Studies on the degradation of Dicloxacillin have shown that the formation of the corresponding penicilloic acid is a key step, and this species is relatively unstable, especially in acidic or alkaline conditions.
Solvolysis, the reaction with a solvent, is a broader category that includes hydrolysis. In the presence of other nucleophilic solvents, such as alcohols (alcoholysis), this compound could potentially undergo esterification of its carboxylic acid groups, although this typically requires specific catalytic conditions.
Oxidation and Reduction Pathways
The thiazolidine (B150603) ring in this compound contains a sulfur atom which is susceptible to oxidation. Oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. This oxidation can significantly alter the chemical and biological properties of the molecule. Studies on the oxidation of penicillins have shown that the thioether moiety is a primary target for oxidation.
Reduction of the carboxylic acid groups to alcohols is possible but generally requires strong reducing agents and is not a typical degradation pathway under normal environmental or physiological conditions. The isoxazole (B147169) ring is relatively stable to reduction, but under harsh reductive conditions, cleavage of the N-O bond could occur.
Thermal Stability and Degradation Kinetics
This compound, like other penicilloic acids, exhibits limited thermal stability. Elevated temperatures can accelerate its degradation. The degradation of Dicloxacillin, and by extension its degradation products, is known to be faster at higher temperatures researchgate.net.
Forced degradation studies of Dicloxacillin have indicated that significant degradation occurs under thermal stress. While specific kinetic data for the thermal degradation of isolated this compound is not available, studies on the degradation of the parent drug show that the formation of penicilloic acid is a major thermal degradation pathway. The subsequent degradation of this compound would likely follow complex kinetics, potentially leading to the formation of penilloic acid through decarboxylation.
Table 2: General Influence of Temperature on the Stability of Penicilloic Acids
| Temperature Range | Stability | Primary Degradation Products |
|---|---|---|
| Refrigerated (2-8 °C) | Relatively stable for short periods | Minimal degradation |
| Room Temperature (20-25 °C) | Moderate degradation over time | Penilloic acids, other smaller molecules |
Reactions with Common Solvents and Reagents
The reactivity of this compound with common laboratory solvents and reagents is dictated by its functional groups.
Water: As discussed, water acts as a nucleophile in the hydrolysis of the parent drug to form this compound and can also be involved in its further degradation.
Alcohols (e.g., Methanol, Ethanol): In the presence of an acid catalyst, alcohols can esterify the carboxylic acid groups.
Acids: Strong acids can catalyze the degradation of this compound, leading to various degradation products.
Bases: Strong bases will deprotonate the carboxylic acids and can also promote further degradation, potentially through different pathways than acid-catalyzed degradation.
Nucleophiles: The carboxylic acid groups can react with nucleophiles, for example, to form amides in the presence of activating agents.
Stereochemical Stability and Racemization Studies
This compound contains multiple chiral centers. The stereochemistry of these centers is crucial for the molecule's three-dimensional structure. The stability of these chiral centers against racemization (the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers) is an important aspect of its chemical characterization.
The potential for racemization exists at the carbon atoms adjacent to the carbonyl groups. Under certain conditions, such as in the presence of a base, the proton at the α-carbon to a carbonyl group can be abstracted, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in racemization. However, for this compound, the stereocenters within the thiazolidine ring are generally considered to be relatively stable under normal conditions. The stereocenter at the α-carbon to the newly formed carboxylic acid group (from the β-lactam ring opening) could be more susceptible to epimerization, particularly under basic conditions.
Advanced Research Perspectives and Future Directions
Development of Novel Spectroscopic and Chromatographic Techniques
The accurate detection and quantification of (4S)-Dicloxilloic Acid in complex matrices such as biological fluids, pharmaceutical formulations, and environmental samples is paramount. Future research will likely focus on developing more sensitive and specific analytical methods beyond current standard practices.
Spectroscopic Techniques: Advanced spectroscopic methods offer the potential for direct and rapid analysis. Future avenues include the application of Surface-Enhanced Raman Spectroscopy (SERS) , which could provide highly sensitive and specific fingerprint spectra of this compound, even at trace concentrations, by adsorbing the molecule onto metallic nanostructures. Another promising area is Chiroptical Spectroscopy , such as electronic circular dichroism (ECD), which could be used to probe the stereochemistry of the molecule in solution, providing conformational insights that are not accessible through standard UV-Vis spectroscopy.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a staple for analyzing penicillin metabolites. nih.govresearchgate.net Future developments will likely concentrate on novel stationary phases for improved chiral separation. The (4S) stereochemistry necessitates enantioselective methods to distinguish it from other stereoisomers. Research into new Chiral Stationary Phases (CSPs) , potentially based on macrocyclic glycopeptides or novel polysaccharide derivatives, could offer enhanced resolution and efficiency for separating penicilloic acid stereoisomers. nih.govchromatographyonline.com Furthermore, the application of Supercritical Fluid Chromatography (SFC) presents a greener and often faster alternative to HPLC for chiral separations, and its utility for acidic compounds like this compound is an area ripe for exploration. chiraltech.commdpi.com Coupling these advanced separation techniques with high-resolution mass spectrometry (HRMS) will continue to be crucial for definitive identification and quantification. jopcr.com
| Technique | Potential Advantage for this compound Analysis |
| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-high sensitivity for trace-level detection in complex matrices. |
| Electronic Circular Dichroism (ECD) | Direct probing of stereochemistry and solution-phase conformation. |
| Novel Chiral Stationary Phases (CSPs) for HPLC | Improved resolution and separation from other stereoisomers. |
| Supercritical Fluid Chromatography (SFC) | Faster analysis times and reduced environmental impact for chiral separations. |
Computational Chemistry and Molecular Modeling of this compound
Computational modeling provides invaluable insights into the molecular properties and behavior of this compound, complementing experimental data.
Prediction of Spectroscopic Properties
A significant challenge in metabolite identification is obtaining pure analytical standards for spectroscopic analysis. Computational chemistry offers a powerful solution by predicting spectroscopic data ab initio. By applying quantum mechanical calculations, it is possible to predict NMR chemical shifts (¹H and ¹³C) for different conformers of this compound. mdpi.comnih.govnih.gov These predicted spectra can be compared with experimental data from complex mixtures to confirm the presence and structure of the metabolite. Machine learning algorithms are increasingly being used to refine these predictions, offering greater accuracy. mdpi.comnih.gov Similarly, theoretical calculations can predict infrared (IR) vibrational frequencies and ECD spectra, which can aid in the structural elucidation and conformational assignment of the molecule.
Reaction Mechanism Modeling for Formation and Degradation
Computational modeling can be employed to elucidate the detailed mechanisms of both the formation of this compound from dicloxacillin (B1670480) and its subsequent degradation. The hydrolysis of the β-lactam ring in dicloxacillin is the key formation step. Quantum mechanical simulations can model this reaction, identifying the transition states and calculating the activation energies for different pathways (e.g., acid-catalyzed, base-catalyzed, or enzymatic). researchgate.netnih.gov This can clarify the factors influencing the rate and stereoselectivity of the hydrolysis. Furthermore, modeling can explore potential degradation pathways of this compound itself, such as decarboxylation to form the corresponding penilloic acid, providing a deeper understanding of its stability. alliedacademies.org
Exploration of Derivatization Chemistry for Analytical or Synthetic Purposes
Chemical derivatization can be used to enhance the analytical properties of this compound or to serve as a handle for synthetic modifications.
For Analytical Purposes: The carboxylic acid and secondary amine groups of this compound are primary targets for derivatization. For Gas Chromatography (GC) analysis, which requires volatile compounds, derivatization is essential. Esterification of the carboxylic acid (e.g., to form a methyl or butyl ester) followed by acylation of the amine group can produce a volatile derivative suitable for GC-MS analysis. colostate.eduresearchgate.netresearchgate.net For chiral GC analysis, derivatization with a chiral reagent, such as a chiral alcohol, can create diastereomers that can be separated on a standard achiral column. For LC-MS, derivatization can be used to improve ionization efficiency or to introduce a specific tag for targeted analysis.
| Derivatization Approach | Target Functional Group | Analytical Goal |
| Esterification (e.g., with Methanolic HCl) | Carboxylic Acid | Increase volatility for GC analysis. colostate.edu |
| Acylation (e.g., with TFAA) | Secondary Amine | Block polar group to improve GC peak shape. |
| Chiral Derivatization (e.g., with (-)-Menthol) | Carboxylic Acid | Formation of diastereomers for chiral separation on achiral columns. colostate.edu |
| Fluorescent Tagging | Secondary Amine | Enhance detection sensitivity in HPLC with fluorescence detection. |
For Synthetic Purposes: The functional groups of this compound could potentially be used as starting points for the synthesis of novel compounds. For example, the carboxylic acid could be coupled with various amines to create a library of amides for biological screening. The thiazolidine (B150603) ring itself is a privileged scaffold in medicinal chemistry, and modifications could lead to new therapeutic agents.
Investigation of Bio-transformation Mechanisms Beyond Primary Degradation Pathways
The hydrolysis of dicloxacillin to this compound is a well-known Phase I metabolic reaction. nih.govlongdom.org However, the subsequent fate of this metabolite in biological systems is less understood. Future research should investigate potential Phase II biotransformation pathways. drughunter.commhmedical.com In Phase II metabolism, endogenous polar molecules are conjugated to the drug or its metabolites to facilitate excretion. nih.govslideshare.net
Given its chemical structure, this compound possesses functional groups that could undergo Phase II conjugation. The carboxylic acid group is a prime candidate for glucuronidation , a common pathway where glucuronic acid is attached, significantly increasing water solubility. drughunter.com Another possibility is amino acid conjugation , where the carboxylic acid forms a conjugate with an amino acid like glycine. nih.gov While less common for carboxylic acids, the secondary amine could potentially undergo acetylation or other conjugation reactions. Investigating these pathways using human liver microsomes or other in vitro metabolic systems, followed by LC-MS/MS analysis, would provide a more complete picture of the metabolic fate of dicloxacillin. nih.govasm.org
Application of Chemometrics in Analytical Data Interpretation for this compound
Chemometrics is a powerful discipline that utilizes mathematical and statistical methods to extract meaningful information from chemical data. In the context of pharmaceutical analysis, it plays a crucial role in interpreting complex datasets generated from various analytical techniques. For a compound like this compound, a primary degradation product of the antibiotic Dicloxacillin, chemometric tools can be instrumental in understanding its behavior under different conditions, ensuring the quality and stability of the parent drug. This section explores the application of chemometrics in the interpretation of analytical data for this compound.
The analysis of this compound often involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). These methods can generate large and complex datasets, especially during stability studies where the formation of various degradation products is monitored over time and under different stress conditions. Chemometrics offers a suite of tools to navigate this complexity, moving beyond simple univariate analysis to a more holistic, multivariate understanding of the data.
One of the primary applications of chemometrics is in the area of impurity profiling. nih.gov Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reduce the dimensionality of a dataset while retaining the most significant information. metwarebio.combohrium.com By transforming the original correlated variables into a smaller set of uncorrelated variables known as principal components (PCs), PCA can help visualize complex data and identify underlying trends or groupings. bohrium.com
For instance, consider a stability study of Dicloxacillin where the formation of this compound and other related substances is monitored. The data matrix would consist of samples (at different time points and stress conditions) as rows and the measured responses (e.g., peak areas of different compounds from HPLC) as columns.
Table 1: Hypothetical HPLC Data for Stability Study of Dicloxacillin
| Sample ID | Time (days) | Condition | Dicloxacillin Peak Area | This compound Peak Area | Impurity A Peak Area | Impurity B Peak Area |
|---|---|---|---|---|---|---|
| S1 | 0 | Control | 100.0 | 0.1 | 0.05 | 0.02 |
| S2 | 30 | Control | 99.5 | 0.3 | 0.10 | 0.05 |
| S3 | 60 | Control | 99.0 | 0.6 | 0.20 | 0.10 |
| S4 | 30 | High Temp | 95.0 | 3.5 | 1.00 | 0.50 |
| S5 | 60 | High Temp | 90.0 | 7.0 | 2.00 | 1.00 |
| S6 | 30 | High Humidity | 97.0 | 2.0 | 0.70 | 0.30 |
| S7 | 60 | High Humidity | 94.0 | 4.0 | 1.40 | 0.60 |
| S8 | 30 | Acidic pH | 85.0 | 12.0 | 2.50 | 0.50 |
| S9 | 60 | Acidic pH | 75.0 | 20.0 | 4.00 | 1.00 |
| S10 | 30 | Basic pH | 80.0 | 15.0 | 3.00 | 2.00 |
Applying PCA to this dataset would allow for the visualization of the relationships between the different samples. A scores plot of the first two principal components (PC1 vs. PC2) would likely show a clear separation of the samples based on the stress conditions. For example, the control samples would cluster together, while the samples subjected to high temperature, humidity, and acidic/basic pH would form distinct groups. This visual representation can rapidly provide insights into the degradation pathways of Dicloxacillin and the conditions that accelerate the formation of this compound.
Furthermore, the corresponding loadings plot from the PCA would reveal the contribution of each variable (peak area) to the principal components. This helps in identifying which impurities are most influential in differentiating the sample groups. In our hypothetical case, the loading for this compound would likely be high and in the opposite direction to Dicloxacillin on the first principal component, indicating a strong negative correlation, as expected for a degradation product.
Another powerful chemometric technique is Partial Least Squares Discriminant Analysis (PLS-DA). Unlike the unsupervised PCA, PLS-DA is a supervised method that uses class information (e.g., "stable" vs. "degraded") to maximize the separation between groups. metwarebio.commetabolon.com This is particularly useful when the goal is to build a predictive model to classify new samples. In the context of this compound analysis, a PLS-DA model could be trained on the spectral or chromatographic data of samples with known stability outcomes. This model could then be used to predict the stability of new batches of Dicloxacillin based on their initial impurity profiles.
The reliability of a PLS-DA model is often assessed through cross-validation and permutation tests to avoid overfitting, especially when the number of samples is small. nih.gov The Variable Importance in Projection (VIP) scores from a PLS-DA model can be used to identify the most significant variables for discriminating between the classes. For this compound, a high VIP score would confirm its importance as a marker for Dicloxacillin degradation.
Table 2: Example of Chemometric Model Output for Stability Prediction
| Chemometric Model | Performance Metric | Value | Interpretation |
|---|---|---|---|
| PCA | % Variance Explained (PC1) | 75% | The primary degradation trend is captured. |
| PCA | % Variance Explained (PC2) | 15% | Secondary degradation patterns are captured. |
| PLS-DA | Accuracy (Cross-Validation) | 95% | The model can reliably classify stable vs. unstable samples. |
| PLS-DA | R²Y (cum) | 0.92 | The model explains a high proportion of the class variation. |
Q & A
Q. How can researchers reconcile open-data requirements with privacy concerns in clinical studies involving this compound?
- Answer : De-identify patient data using anonymization protocols (e.g., removing direct identifiers, aggregating demographic variables). Store datasets in FAIR-aligned repositories (e.g., Zenodo) with controlled access. Clearly outline data-sharing terms in ethics approvals and informed consent forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
